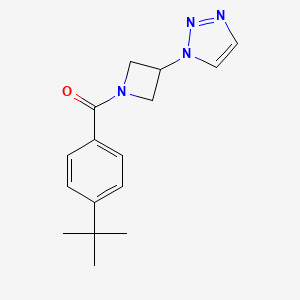

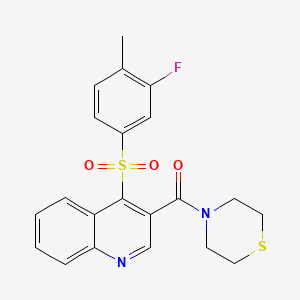

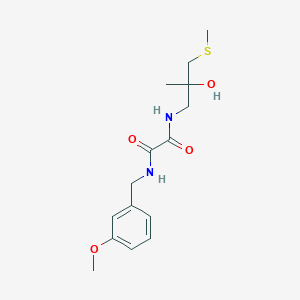

![molecular formula C7H6N4O2 B2932019 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1820614-16-1](/img/structure/B2932019.png)

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling, growth, and survival, particularly in cancer cells.

Mode of Action

This is a common mechanism of action for kinase inhibitors .

Biochemical Pathways

Inhibition of c-met/vegfr-2 kinases can affect multiple cellular pathways, including those involved in cell proliferation, survival, and angiogenesis .

Pharmacokinetics

Similar compounds have been reported to have suitable physicochemical properties and excellent pharmacokinetic profiles .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a density of 1.57±0.1 g/cm3 and a pKa of 1.37±0.50

Cellular Effects

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been shown to exhibit anti-proliferative activities against a panel of cancer cell lines .

Molecular Mechanism

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been found to intercalate DNA .

Temporal Effects in Laboratory Settings

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized under microwave conditions .

Metabolic Pathways

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. The optimal reaction conditions include using enaminonitriles (1.0 equivalent) and benzohydrazides (2.0 equivalents) in dry toluene at 140°C . This method is efficient and catalyst-free, making it an attractive approach for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and reaction intermediates.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents are often used.

Major Products:

Reduction Product: 8-Methyl-6-amino-[1,2,4]triazolo[4,3-A]pyridine.

Substitution Product: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.

Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic properties.

Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Comparison with Similar Compounds

6,8-Dinitro-[1,2,4]triazolo[1,5-A]pyridine: Known for its explosive properties and used in materials science.

4-Chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoxaline: Explored for its antiviral activity.

Uniqueness: 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a nitro group on the triazolopyridine scaffold differentiates it from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name |

8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-4-8-9-7(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBINANOZUXJXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NN=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

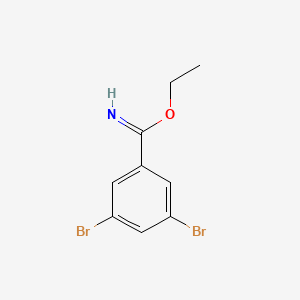

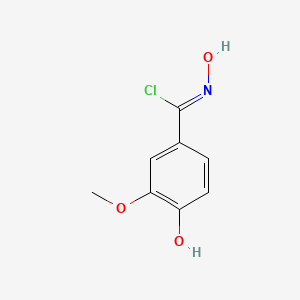

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)

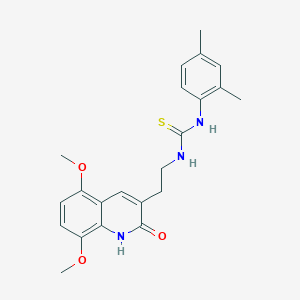

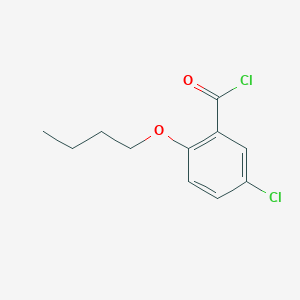

![4-{4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2931946.png)

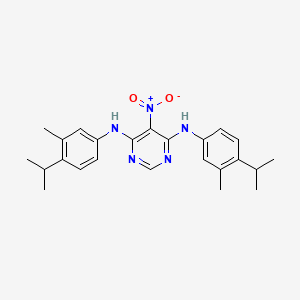

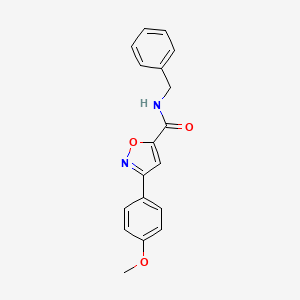

![3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2931950.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)